![molecular formula C16H15N3 B12589730 1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- CAS No. 870966-58-8](/img/structure/B12589730.png)
1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[221]hept-2-yl- is a complex organic compound featuring a naphthalene ring substituted with a carbonitrile group and a diazabicycloheptane moiety
Preparation Methods
The synthesis of 1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- involves several steps. One common synthetic route includes the reaction of naphthalenecarbonitrile with a diazabicycloheptane derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and yield .
Chemical Reactions Analysis
1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe or a ligand in binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- involves its interaction with specific molecular targets. The diazabicycloheptane moiety can interact with enzymes or receptors, modulating their activity. The naphthalene ring may facilitate binding through π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar compounds include other naphthalenecarbonitrile derivatives and diazabicycloheptane-containing molecules. Compared to these, 1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- stands out due to its unique combination of structural features, which may confer distinct chemical reactivity and biological activity .
Similar Compounds
- Naphthalenecarbonitrile derivatives
- Diazabicycloheptane-containing molecules
- Bicyclo[2.1.1]hexane derivatives
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
870966-58-8 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H15N3/c17-8-11-5-6-16(15-4-2-1-3-14(11)15)19-10-12-7-13(19)9-18-12/h1-6,12-13,18H,7,9-10H2/t12-,13-/m0/s1 |
InChI Key |
DXKRGIVIPCTTJE-STQMWFEESA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC=C(C4=CC=CC=C43)C#N |
Canonical SMILES |
C1C2CNC1CN2C3=CC=C(C4=CC=CC=C43)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


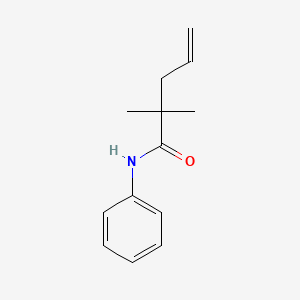

germane](/img/structure/B12589670.png)
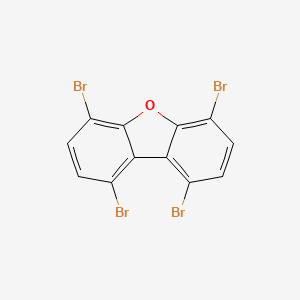
![2,2'-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene}](/img/structure/B12589677.png)

![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
![1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B12589692.png)
![5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12589703.png)

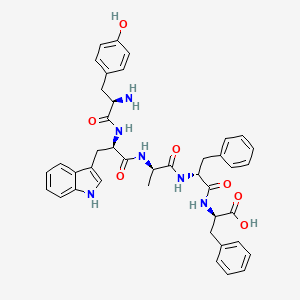
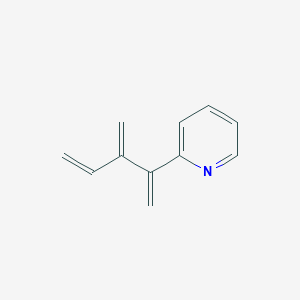
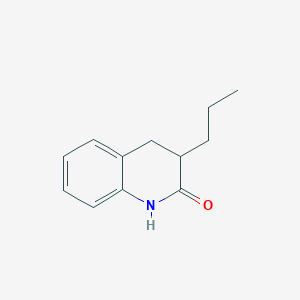
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
